N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies might explore its use as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide include other oxadiazole derivatives with different substituents. Examples include:
- 2,5-Dimethyl-1,3,4-oxadiazole
- 2-Phenyl-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-1,3,4-oxadiazole
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the 2,4-dimethylbenzyl and methylsulfonyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and neuroprotective domains, supported by research findings and case studies.
The biological activity of this compound stems from its ability to interact with specific cellular targets. Its mechanisms include:
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential protein synthesis.
- Anticancer Properties : It has been shown to induce apoptosis in cancer cells by activating caspases and affecting mitochondrial pathways.
- Neuroprotective Effects : Potential inhibition of acetylcholinesterase (AChE) activity suggests a role in neuroprotection.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
These results suggest its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
In cancer research, the compound showed promising results in inducing apoptosis in various cancer cell lines. A study utilizing human breast cancer cells (MCF-7) reported the following findings:
- Cell Viability Reduction : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells from 10% to 50% following treatment.
These findings highlight its potential as an anticancer drug candidate.
Neuroprotective Effects
The compound's ability to inhibit AChE suggests it may have neuroprotective properties beneficial for conditions like Alzheimer's disease. In vitro studies demonstrated an IC50 value of 0.052 µM against AChE, indicating strong inhibitory activity compared to standard drugs like donepezil.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comprehensive evaluation of the antimicrobial properties was conducted using various bacterial and fungal strains. The study concluded that the compound significantly inhibited microbial growth, supporting its use as a broad-spectrum antimicrobial agent .
- Cancer Cell Apoptosis Study : A detailed investigation into the apoptotic mechanisms revealed that the compound activates caspase pathways leading to cell death in cancerous cells. This study emphasized its potential role in cancer therapy .
- Neuroprotection Study : Research focusing on neuroprotective effects demonstrated that this compound effectively reduced oxidative stress markers in neuronal cells, suggesting its therapeutic potential for neurodegenerative diseases .
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-4-5-15(13(2)10-12)11-17-21-22-19(26-17)20-18(23)14-6-8-16(9-7-14)27(3,24)25/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVGISBHZKUCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.